2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a quinoline ring system fused with a dihydroquinolinone moiety and substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). This reaction leads to the formation of the desired quinolinone derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinone moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinolinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar structure with methoxy groups at the 6 and 7 positions.
3,4-Dimethoxyphenylethylamine: Contains the same methoxy-substituted phenyl ring but differs in the rest of the structure.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific quinolinone structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-8-7-11(9-17(16)21-2)14-10-15(19)12-5-3-4-6-13(12)18-14/h3-9,14,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPBUIMJRYVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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